
2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethyl group at the 2-position and a methylpropanoic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-ethylpyridine, which can be obtained through the alkylation of pyridine with ethyl bromide in the presence of a strong base such as sodium hydride.
Functional Group Introduction: The next step involves the introduction of the methylpropanoic acid group. This can be achieved through a Friedel-Crafts acylation reaction, where 2-ethylpyridine is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyridin-4-yl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(2-Ethylpyridin-3-yl)-2-methylpropanoic acid: Similar structure but with the ethyl group at the 3-position.
2-(2-Ethylpyridin-4-yl)-2-ethylpropanoic acid: Similar structure but with an ethyl group instead of a methyl group on the propanoic acid.
Uniqueness
2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2-ethylpyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-4-9-7-8(5-6-12-9)11(2,3)10(13)14/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
UGALEGLDFJKHSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)
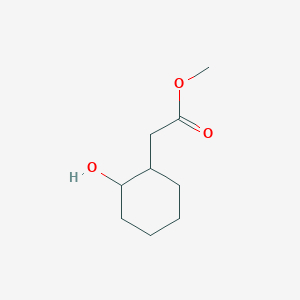

![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
![tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
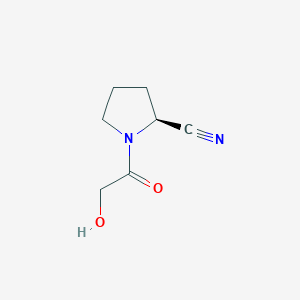
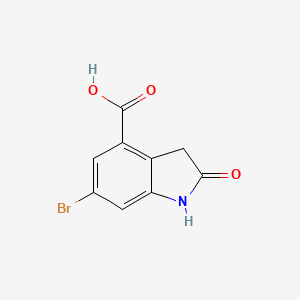
![N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)
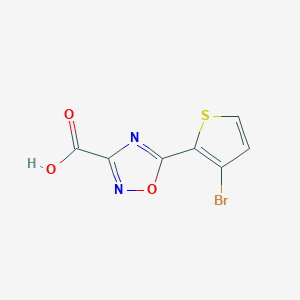
![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)

![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
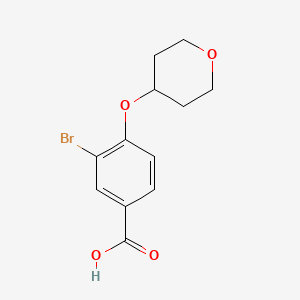
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
